L-Isoleucyl-L-aspartic acid can be synthesized through chemical methods or isolated from natural sources, including certain proteins and peptides. Aspartic acid, one of its components, is commonly produced through microbial fermentation, while isoleucine can be synthesized via enzymatic pathways in organisms like Corynebacterium glutamicum .
This compound is classified as a dipeptide, specifically a peptide formed from the combination of the branched-chain amino acid isoleucine and the acidic amino acid aspartic acid. It falls under the broader category of amino acids and peptides which are essential for various physiological functions.
The synthesis of L-isoleucyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
L-Isoleucyl-L-aspartic acid has a molecular formula of CHNO. The structure consists of an isoleucine residue linked to an aspartic acid residue through a peptide bond.
L-Isoleucyl-L-aspartic acid can undergo various chemical reactions:
The mechanism of action for L-isoleucyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways. For example, it may modulate enzyme activity or participate in signaling cascades within cells.
Research indicates that dipeptides like L-isoleucyl-L-aspartic acid can affect protein-protein interactions, potentially enhancing or inhibiting specific biological functions based on their structural characteristics .
The stability and reactivity of L-isoleucyl-L-aspartic acid can be influenced by environmental factors such as pH, temperature, and ionic strength .
L-Isoleucyl-L-aspartic acid has several scientific uses:
Isoleucyl-transfer RNA synthetase catalyzes the covalent attachment of isoleucine to its cognate transfer RNA (tRNAᴵˡᵉ), a critical step ensuring translational accuracy. This enzyme faces the challenge of discriminating isoleucine against structurally similar amino acids, particularly valine, which differs by a single methylene group. The synthetic active site achieves initial discrimination (∼200-fold) through a size-exclusion mechanism, where valine is sterically hindered from optimal positioning for adenylate formation [4] [8]. However, this is insufficient for cellular fidelity requirements.
Proofreading occurs via two distinct mechanisms:
Crucially, tRNAᴵˡᵉ binding induces conformational changes that activate both editing pathways. Structural studies reveal that correct tRNA binding positions the 3’-CCA end of tRNAᴵˡᵉ into the editing domain, enabling hydrolysis of non-cognate amino acids [3] [4]. Mutations disrupting this conformational coupling (e.g., in the hinge region between synthetic and editing domains) increase valine misincorporation by >100-fold [4].
Table 1: Proofreading Checkpoints in Isoleucyl-transfer RNA Synthetase
Checkpoint | Mechanism | Discrimination Efficiency |
---|---|---|
Synthetic Site Size Exclusion | Steric exclusion of valine from adenylate formation | ∼200-fold |
tRNA-Dependent Pre-transfer Editing | Hydrolysis of Val-AMP prior to transfer | Additional 10-50 fold |
Post-transfer Editing (CP1 Domain) | Hydrolysis of Val-tRNAᴵˡᵉ | >1,000 fold |
Isoleucyl-transfer RNA synthetase distinguishes tRNAᴵˡᵉ from the structurally similar tRNAᴹᵉᵗ primarily through recognition of the first anticodon nucleotide (wobble position, N34). In eukaryotes and archaea, a conserved arginine residue within the C-terminal domain forms a hydrogen bond with the carbonyl oxygen of guanosine 34 (G34) in tRNAᴵˡᵉ(GAU). This interaction induces mutual structural adaptations:
Single-nucleotide substitutions at N34 (e.g., C34 in tRNAᴹᵉᵗ) disrupt this hydrogen-bonding network. Unmodified tRNAᴵˡᵉ(CAU) lacks the critical H-bond acceptor, failing to induce the conformational changes necessary for aminoacylation. Consequently, it behaves like tRNAᴹᵉᵗ and is rejected by isoleucyl-transfer RNA synthetase [3]. This mechanism ensures discrimination fidelity exceeding 10⁴-fold against non-cognate tRNAs.
Post-transcriptional modifications at the wobble position (N34) are indispensable for efficient tRNAᴵˡᵉ recognition across domains of life. These modifications chemically transform nucleotides to create identity elements recognized by isoleucyl-transfer RNA synthetase:
Table 2: Key Wobble Position Modifications in tRNAᴵˡᵉ
Organism | tRNAᴵˡᵉ Isoacceptor | Modification | Functional Role | Impact on Aminoacylation |
---|---|---|---|---|
Bacteria | CAU | Lysylation (k²C) | Creates H-bond acceptor for discrimination | Switches specificity from methionine to isoleucine |
Eukaryotes | AAU | Deamination to Inosine | Mimics H-bonding pattern of guanosine | 16-fold activity increase |
Eukaryotes | UAU | Pseudouridinylation (Ψ) | Stabilizes anticodon loop conformation | 40-fold activity increase |
Archaea | CAU | Agmatinylation (agm²C) | Provides binding interface for C-ter domain | Essential for Ile charging |
Isoleucyl-transfer RNA synthetases bifurcated early into two phylogenetically distinct clades:
Key functional divergences include:
The persistence of IleRS1 in Bacilli despite acquisition of IleRS2 underscores its kinetic advantage for rapid translation during exponential growth. This evolutionary trajectory highlights how antibiotic pressure and translational efficiency shape the conservation of dual isoleucyl-transfer RNA synthetase systems.
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